molecular formula C9H6S5 B14550924 1,3-Bis(3H-1,2-dithiol-3-ylidene)propane-2-thione CAS No. 61760-16-5

1,3-Bis(3H-1,2-dithiol-3-ylidene)propane-2-thione

Cat. No.: B14550924
CAS No.: 61760-16-5
M. Wt: 274.5 g/mol
InChI Key: ZAGNMMRQKMBBCN-UHFFFAOYSA-N
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Description

1,3-Bis(3H-1,2-dithiol-3-ylidene)propane-2-thione is a sulfur-containing heterocyclic compound. It belongs to the class of 1,2-dithiole-3-thiones, which are known for their diverse pharmacological activities and applications in various fields of science and industry . The compound is characterized by its unique structure, which includes two 1,2-dithiol-3-ylidene moieties connected by a propane-2-thione bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3H-1,2-dithiol-3-ylidene)propane-2-thione can be synthesized through several methods. One common approach involves the reaction of 3-oxoesters with phosphorus pentasulfide (P4S10) in toluene under reflux conditions . Another method includes the use of cyclopropenthione derivatives and elemental sulfur in the presence of potassium fluoride in dimethylformamide (DMF) under an air or oxygen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3H-1,2-dithiol-3-ylidene)propane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(3H-1,2-dithiol-3-ylidene)propane-2-thione is unique due to its dual 1,2-dithiol-3-ylidene moieties, which enhance its ability to release hydrogen sulfide and interact with multiple molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse pharmacological activities .

Properties

CAS No.

61760-16-5

Molecular Formula

C9H6S5

Molecular Weight

274.5 g/mol

IUPAC Name

1,3-bis(dithiol-3-ylidene)propane-2-thione

InChI

InChI=1S/C9H6S5/c10-7(5-8-1-3-11-13-8)6-9-2-4-12-14-9/h1-6H

InChI Key

ZAGNMMRQKMBBCN-UHFFFAOYSA-N

Canonical SMILES

C1=CSSC1=CC(=S)C=C2C=CSS2

Origin of Product

United States

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